molecular formula C11H15N3O5 B3287725 5-Methyl-2'-o,4'-C-methylenecytidine CAS No. 847650-87-7

5-Methyl-2'-o,4'-C-methylenecytidine

Cat. No.: B3287725
CAS No.: 847650-87-7
M. Wt: 269.25 g/mol
InChI Key: NELYIRACPIJATH-SZVQBCOZSA-N
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Description

5-Methyl-2’-O,4’-C-methylenecytidine: is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which are enzymes involved in the methylation of DNA. This compound has potential anti-metabolic and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2’-O,4’-C-methylenecytidine involves multiple steps. One of the synthetic routes includes the following steps :

  • Reaction with pyridine for 3 hours at ambient temperature.
  • Treatment with 80% acetic acid for 4 hours at 90°C.
  • Further reaction with pyridine for 72 hours at ambient temperature.
  • Use of N,O-bis(trimethylsilyl)acetamide and TMS-triflate.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis typically involves the use of standard organic synthesis techniques and purification methods to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2’-O,4’-C-methylenecytidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted cytidine analogs.

Scientific Research Applications

5-Methyl-2’-O,4’-C-methylenecytidine has several scientific research applications :

    Chemistry: Used as a nucleoside analog in the study of DNA methylation and enzyme inhibition.

    Biology: Investigated for its potential to inhibit DNA methyltransferases, which play a role in gene expression and regulation.

    Medicine: Explored for its anti-tumor and anti-metabolic activities, making it a candidate for cancer therapy.

    Industry: Utilized in research and development for its unique properties as a cytidine analog.

Mechanism of Action

The mechanism of action of 5-Methyl-2’-O,4’-C-methylenecytidine involves the inhibition of DNA methyltransferases . These enzymes are responsible for adding methyl groups to DNA, which can affect gene expression. By inhibiting these enzymes, the compound can potentially alter gene expression and exert anti-tumor effects. The molecular targets include DNA methyltransferases, and the pathways involved are related to DNA methylation and gene regulation.

Comparison with Similar Compounds

    Zebularine: Another cytidine analog that inhibits DNA methyltransferases.

    5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndrome.

    Decitabine: A cytidine analog used in the treatment of certain types of cancer.

Comparison: 5-Methyl-2’-O,4’-C-methylenecytidine is unique due to its specific structure, which includes a methylene bridge between the 2’-O and 4’-C positions. This structural feature may contribute to its distinct biological activities and potential therapeutic applications compared to other cytidine analogs.

Properties

CAS No.

847650-87-7

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

4-amino-1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C11H15N3O5/c1-5-2-14(10(17)13-8(5)12)9-6-7(16)11(3-15,19-9)4-18-6/h2,6-7,9,15-16H,3-4H2,1H3,(H2,12,13,17)/t6-,7+,9-,11+/m1/s1

InChI Key

NELYIRACPIJATH-SZVQBCOZSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O

SMILES

CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)CO)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2'-o,4'-C-methylenecytidine
Reactant of Route 2
5-Methyl-2'-o,4'-C-methylenecytidine
Reactant of Route 3
5-Methyl-2'-o,4'-C-methylenecytidine
Reactant of Route 4
5-Methyl-2'-o,4'-C-methylenecytidine
Reactant of Route 5
5-Methyl-2'-o,4'-C-methylenecytidine
Reactant of Route 6
5-Methyl-2'-o,4'-C-methylenecytidine

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